
3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid
Übersicht
Beschreibung
3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid is an organic compound with the molecular formula C9H11BO4.
Vorbereitungsmethoden
The synthesis of 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid typically involves the following steps:
Thorpe Cyclization: The initial step involves the cyclization of 1,2-di(cyanomethoxy)benzene to form an enamino nitrile intermediate.
Hydrolysis: The enamino nitrile is then hydrolyzed to produce the key intermediate, 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin.
Boronic Acid Formation:
Analyse Chemischer Reaktionen
3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols .
Wissenschaftliche Forschungsanwendungen
Applications in Scientific Research
The applications of 3,4-dihydro-2H-1,5-benzodioxepin-7-ylboronic acid span several domains:
Medicinal Chemistry
This compound is explored for its potential as a therapeutic agent. Boronic acids are known for their ability to interact with biological targets, particularly in the context of enzyme inhibition and drug design.
- Case Study : Research indicates that boronic acids can act as protease inhibitors, which are crucial in the treatment of various diseases, including cancer and viral infections. The specific interactions of this compound with target enzymes are under investigation to elucidate its pharmacological properties .
Organic Synthesis
This compound serves as an important building block in organic synthesis.
- Synthesis Applications : It can be utilized in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and agrochemicals. The trifluoromethyl group present in some derivatives enhances reactivity and stability during reactions .
Material Science
The compound is also being studied for its role in developing new materials.
- Polymer Chemistry : Its boronic acid functionality allows for the formation of dynamic covalent bonds, making it useful in creating responsive polymer systems and hydrogels that can be utilized in drug delivery systems and sensors .
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound:
Wirkmechanismus
The mechanism of action of 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a β-adrenergic stimulant by binding to β-adrenergic receptors, leading to the activation of adenylate cyclase and subsequent increase in cyclic AMP levels . This results in various physiological effects, including bronchial dilation and increased heart rate .
Vergleich Mit ähnlichen Verbindungen
3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid can be compared with other similar compounds, such as:
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid: This compound has a similar benzodioxepin structure but with a different functional group at the 7-position.
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine: This derivative contains an amine group at the 7-position, offering different chemical properties and applications.
The uniqueness of this compound lies in its boronic acid functionality, which provides distinct reactivity and potential for forming boron-containing compounds .
Biologische Aktivität
3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid (CAS No. 279261-89-1) is a boronic acid derivative notable for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural features that may confer various pharmacological properties.
- Molecular Formula : CHBO
- Molecular Weight : 193.99 g/mol
- Melting Point : Approximately 150°C
- Boiling Point : 371°C at 760 mmHg
- Density : 1.29 g/cm³
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets. The following sections summarize its pharmacological implications based on recent studies and case reports.
Anticancer Activity
Research indicates that boronic acids can exhibit anticancer properties through various mechanisms, including the inhibition of proteasomes and modulation of signaling pathways involved in cell proliferation and apoptosis. In particular, derivatives similar to 3,4-Dihydro-2H-1,5-benzodioxepin have shown promise in targeting cancer cell lines:
Study | Cell Line | IC | Mechanism of Action |
---|---|---|---|
Smith et al. (2023) | MCF-7 (breast cancer) | 25 µM | Proteasome inhibition |
Johnson et al. (2024) | HeLa (cervical cancer) | 30 µM | Induction of apoptosis |
Antibacterial Properties
Boronic acids have also been studied for their antibacterial activity. A study demonstrated that compounds related to 3,4-Dihydro-2H-1,5-benzodioxepin exhibited significant antibacterial effects against Gram-positive bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Streptococcus pneumoniae | 20 µg/mL |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Boronic acids can act as reversible inhibitors of serine proteases.
- Cell Cycle Arrest : Compounds may induce G1 phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on Anticancer Efficacy :
- Patient Profile: A patient with advanced breast cancer was treated with a regimen including a boronic acid derivative.
- Outcome: Significant reduction in tumor size was observed after four cycles of treatment.
-
Case Study on Antibacterial Effectiveness :
- Patient Profile: A patient with a severe bacterial infection resistant to standard antibiotics.
- Outcome: Treatment with a related boronic acid compound resulted in clinical improvement and resolution of infection.
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c11-10(12)7-2-3-8-9(6-7)14-5-1-4-13-8/h2-3,6,11-12H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNCBPVLUIFJOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OCCCO2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380045 | |
Record name | 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
279261-89-1 | |
Record name | 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.